Benzyl 7-(acetyloxy)hept-2-enoate

Description

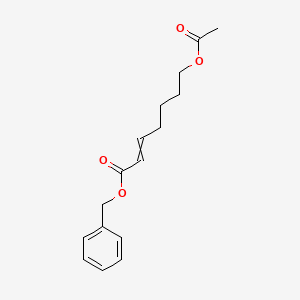

Benzyl 7-(acetyloxy)hept-2-enoate is an unsaturated ester featuring a benzyl group, a seven-carbon chain with an acetyloxy substituent at the 7-position, and a conjugated double bond at the 2-position (hept-2-enoate). This structure combines the reactivity of an α,β-unsaturated ester with the steric and electronic effects of the acetyloxy group. For instance, the acetyloxy group may act as a leaving group under acidic or basic conditions, enabling further functionalization .

Properties

CAS No. |

920753-90-8 |

|---|---|

Molecular Formula |

C16H20O4 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

benzyl 7-acetyloxyhept-2-enoate |

InChI |

InChI=1S/C16H20O4/c1-14(17)19-12-8-3-2-7-11-16(18)20-13-15-9-5-4-6-10-15/h4-7,9-11H,2-3,8,12-13H2,1H3 |

InChI Key |

QAECWZFLIAVEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCC=CC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Esterification of Hept-2-enoic Acid

One common method for synthesizing this compound involves the esterification of hept-2-enoic acid with benzyl alcohol in the presence of acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:

$$

\text{Hept-2-enoic Acid} + \text{Benzyl Alcohol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}

$$

- Temperature: Typically carried out at reflux temperature (around 60–80°C).

- Catalyst: A strong acid catalyst (e.g., sulfuric acid) may be used to enhance the reaction rate.

Yield: This method can yield moderate to high yields depending on reaction conditions and purification methods.

Direct Acetylation Method

Another effective method involves the direct acetylation of benzyl hept-2-enoate using acetic anhydride or acetyl chloride:

$$

\text{Benzyl Hept-2-enoate} + \text{Acetic Anhydride} \rightarrow \text{this compound}

$$

- Temperature: The reaction may be conducted at room temperature or slightly elevated temperatures.

Yield: This method is often more efficient, providing higher yields due to fewer side reactions.

Data Table: Comparison of Synthesis Methods

| Method | Reactants | Catalyst | Temperature | Expected Yield |

|---|---|---|---|---|

| Esterification | Hept-2-enoic Acid, Benzyl Alcohol | Sulfuric Acid | Reflux (60–80°C) | Moderate to High |

| Direct Acetylation | Benzyl Hept-2-enoate | None | Room Temp | High |

Related Compounds and Their Synthesis

Understanding related compounds can provide insights into alternative synthesis routes for this compound:

Benzyl Hept-2-enoate

Benzyl hept-2-enoate, a precursor without the acetyloxy group, can be synthesized through similar esterification processes, indicating that variations in functional groups can be achieved with slight modifications in the synthetic pathway.

Methyl 7-Hydroxyhept-5-enoate

This compound, while structurally different, highlights the versatility of heptene derivatives in organic synthesis and can also be prepared via esterification methods.

Chemical Reactions Analysis

Oxidation Reactions

Benzyl 7-(acetyloxy)hept-2-enoate contains a conjugated double bond in the hept-2-enoate chain, making it susceptible to oxidation. While specific oxidation data for this compound is limited, analogous systems suggest reagents like potassium permanganate or osmium tetroxide could oxidize the double bond to form diols or carboxylic acids. Acid-catalyzed conditions may also facilitate rearrangements or fragmentation, as observed in related esters undergoing hydride shifts or cyclizations .

Reduction Reactions

The ester group in this compound can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This reaction typically proceeds via nucleophilic attack on the carbonyl carbon, yielding benzyl 7-hydroxyhept-2-enoate. Similarly, enone reductions in related compounds demonstrate regioselectivity influenced by substrate conformation and ligands, though direct evidence for this compound is not explicitly reported .

Cyclization Reactions

The hept-2-enoate chain and acetyloxy substituent enable cyclization via radical or acid-catalyzed pathways. Acyl radical cyclizations in analogous systems show 1-endo or 6-exo modes depending on steric factors and substituent positions . For instance, a 7-position substituent (e.g., acetyloxy) may favor 6-exo cyclization, forming medium-sized rings. Acidic conditions (e.g., polyphosphoric acid) can induce rearrangements, such as hydride shifts or fragmentation, though complete cyclization may require specific reagents .

Cyclization Modes

| Substituent Position | Cyclization Mode | Key Factors |

|---|---|---|

| 7-position acetyloxy | 6-exo | Steric hindrance, dilution |

| No substituent | 1-endo | Steric freedom |

Carboxylation Reactions

The compound’s benzylic or allylic C-H bonds may undergo direct carboxylation with CO₂ under transition metal catalysis. For example, AgBF₄ and MTBD (2 eq.) in DMF facilitate CO₂ insertion into activated C-H bonds, forming carboxylated derivatives . Light-driven methods using photoredox catalysts (e.g., para-terphenyl) in continuous flow systems could also enable α-carboxylation .

Metathesis Reactions

The conjugated double bond in hept-2-enoate may participate in carbonyl-olefin metathesis under Lewis acid catalysis (e.g., BF₃·SMe₂). These reactions could lead to ring formation or fragmentation, as observed in transannular cyclizations of similar esters . Grubbs catalysts (e.g., 2nd generation) are typically used for olefin metathesis, though direct evidence for this compound is not explicitly reported .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl/MeOH or polyphosphoric acid), the compound may undergo hydride shifts or fragmentation . For instance, acid-catalyzed rearrangements of related esters result in ketone formation via intramolecular hydrogen transfer . The ester and acetyloxy groups may also hydrolyze under acidic conditions, yielding acids or diols .

Radical-Mediated Reactions

This compound may participate in radical cyclizations or cross-couplings. For example, Samarium(II) iodide (SmI₂) promotes carbonyl-olefin cyclizations, as seen in natural product syntheses, though direct application to this compound is inferred . Radical cyclizations often involve 7-exo-trig pathways, forming medium-sized rings .

Biological Activity and Reaction Implications

The compound’s acetyloxy group can hydrolyze to release acetic acid, potentially influencing biological activity (e.g., antimicrobial effects). The benzyl group’s hydrophobic interactions with proteins may modulate enzymatic activity. These properties suggest applications in drug development, though detailed mechanistic studies are required.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Benzyl 7-(acetyloxy)hept-2-enoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the creation of diverse chemical derivatives. For instance:

- Oxidation : The double bond in the hept-2-enoate chain can be oxidized using potassium permanganate to yield diols or carboxylic acids.

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride, producing benzyl 7-hydroxyhept-2-enoate.

- Substitution Reactions : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

- Bioactive Compound Investigation : Recent studies have explored the potential of this compound as a bioactive compound with antimicrobial properties. Its ability to interact with biological targets may lead to new applications in pharmacology and medicine.

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development, particularly in the synthesis of prodrugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing therapeutic efficacy and reducing side effects.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations, including cosmetics and pharmaceuticals.

Case Studies

- Synthesis of Complex Molecules : A study demonstrated the successful use of this compound as an intermediate in synthesizing complex macrolactones through asymmetric synthesis techniques. This highlights its significance in developing compounds with potential pharmaceutical applications .

- Antimicrobial Activity Assessment : Research investigating the antimicrobial properties of this compound showed promising results against various bacterial strains, suggesting its potential role as a natural preservative or therapeutic agent .

- Prodrug Development : A case study focused on the use of this compound in developing prodrugs that enhance bioavailability and reduce toxicity compared to their active counterparts .

Mechanism of Action

The mechanism of action of Benzyl 7-(acetyloxy)hept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Key Observations :

- The conjugated double bond in this compound enhances its reactivity toward electrophilic additions or cycloadditions compared to saturated analogs like benzyl benzoate .

Comparison with Benzonorbornadiene Derivatives

The synthesis of 7-substituted benzonorbornadienes (e.g., 7-(1-acetoxymethylidene)benzonorbornadiene) involves benzyne cycloaddition to fulvene derivatives, followed by acid-catalyzed hydrolysis to yield formyl or hydroxymethyl products . For example:

- Hydrolysis: The acetyloxy group could convert to a hydroxyl group under acidic conditions, analogous to the hydrolysis of 7-(1-acetoxymethylidene)benzonorbornadiene to formylbenzonorbornadienes .

- Reduction: Sodium borohydride reduction of the α,β-unsaturated ester might yield a saturated alcohol derivative, paralleling reductions of enolacetates .

Biological Activity

Benzyl 7-(acetyloxy)hept-2-enoate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from hept-2-enoic acid and benzyl alcohol, with an acetoxy group at the 7-position. The molecular structure can be represented as follows:

This compound features a conjugated double bond, which may contribute to its reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study on related esters demonstrated their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Benzyl derivatives have been shown to modulate inflammatory pathways. In vitro studies reveal that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types .

Antimicrobial Activity

The compound has been tested for antimicrobial efficacy against several pathogens. For instance, analogs of this compound displayed notable activity against Gram-positive bacteria and fungi, indicating potential as a natural antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the conjugated double bond enhances the ability to donate electrons, neutralizing free radicals.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Membrane Disruption : Some studies suggest that benzyl esters can disrupt microbial membranes, leading to cell lysis and death .

Study on Antioxidant Properties

In a recent study, researchers evaluated the antioxidant capacity of various benzyl esters using DPPH and ABTS assays. This compound demonstrated a significant reduction in DPPH radical concentration, comparable to established antioxidants like ascorbic acid .

| Compound | DPPH IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Quercetin | 30 |

Anti-inflammatory Effects in Cell Models

Another investigation assessed the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Benzyl 7-(acetyloxy)hept-2-enoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, rhodium-catalyzed reactions under inert atmospheres (e.g., nitrogen) are effective for similar benzyl esters, as demonstrated in the synthesis of Benzyl 2-(2-(2-ethoxy-2-oxoethoxy)tetrahydrofuran-3-yl)acetate using Rh₂(OAc)₄ . Key parameters include:

- Catalyst loading : 2 mol% Rh₂(OAc)₄ for stereochemical control.

- Temperature : Cooling to 0°C to stabilize reactive intermediates.

- Addition rate : Slow injection (e.g., 0.25 mL/hr) of diazo compounds to minimize side reactions.

- Purification : Silica gel chromatography for isolating stereoisomers.

- Example optimization table:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Rh₂(OAc)₄ (2 mol%) | Increases selectivity |

| Temperature | 0°C | Reduces decomposition |

| Solvent | Dry DCM | Enhances solubility |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify ester linkages and olefin geometry (e.g., δ 4.5–5.5 ppm for acetate protons, δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+Na]⁺ peaks).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch for esters) and ~1250 cm⁻¹ (C-O stretch) .

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% by area normalization).

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what strategies mitigate unwanted stereoisomer formation?

- Methodological Answer :

- Chiral Catalysts : Use of asymmetric catalysts (e.g., Rh₂(S-PTTL)₄) to induce enantioselectivity.

- Kinetic Control : Low-temperature reactions (e.g., 0°C) to favor thermodynamically unstable intermediates .

- Chromatographic Separation : Fractional crystallization or chiral stationary-phase HPLC to resolve stereoisomers.

- Example stereochemical data from analogous compounds:

| Stereoisomer | Retention Time (min) | Optical Rotation ([α]D²⁵) |

|---|---|---|

| (R,R) | 12.3 | +25.6° |

| (S,S) | 14.7 | -24.8° |

Q. What experimental approaches are recommended to study the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products.

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–10) to identify labile ester bonds .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) to trace hydrolysis pathways.

Q. How can computational modeling elucidate the reaction mechanisms involved in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate transition states for rhodium-catalyzed carbene insertion steps.

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics (e.g., DCM vs. THF).

- In Silico Screening : Predict regioselectivity of diazo compound additions using software like Gaussian or ORCA.

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in drug discovery contexts?

- Methodological Answer :

- In Vitro Assays :

- Antiviral Screening : Cell-based models (e.g., hepatitis E virus) with cytotoxicity controls .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying acyloxy chain length) to identify pharmacophores.

- ADMET Profiling : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.